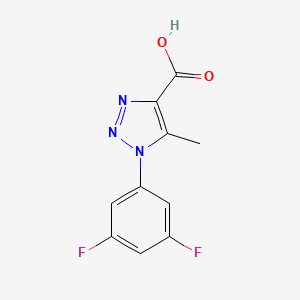
1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a methyl group at the 5-position and a 3,5-difluorophenyl group at the 1-position. Additionally, a carboxylic acid group is attached to the 4-position of the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the 3,5-difluorophenyl group, and the carboxylic acid group. The fluorine atoms on the phenyl ring would likely have an impact on the electronic properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the carboxylic acid group could react with bases or be reduced to an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic. The fluorine atoms on the phenyl ring could also influence the compound’s reactivity .Applications De Recherche Scientifique
Antimicrobial Activity
- Substituted 1,2,3-triazoles, similar in structure to 1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, have been synthesized and shown to exhibit antimicrobial activity. These compounds were synthesized through 1,3-dipolar cycloaddition reactions and screened for their effectiveness against various microbes (Holla et al., 2005).
Chemical Synthesis and Applications
- Methods for the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives, structurally related to the compound , have been developed. These derivatives serve as important intermediates in drug synthesis and demonstrate the utility of triazole compounds in chemical synthesis (Liu et al., 2015).
Synthesis of Peptidomimetics
- 5-Amino-1,2,3-triazole-4-carboxylic acid, structurally similar to the compound of interest, has been utilized in the synthesis of triazole-based scaffolds for peptidomimetics. This includes applications in creating biologically active compounds, highlighting the significance of triazole derivatives in medicinal chemistry (Ferrini et al., 2015).
Corrosion Inhibition
- Triazole derivatives have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments. This research indicates the potential application of this compound and similar compounds in corrosion prevention (Lagrenée et al., 2002).
Anticancer Activity
- Certain 1H-1,2,3-triazole derivatives have been synthesized and evaluated for their anticancer activity. This suggests the potential for exploring this compound in oncological research (Dong & Wu, 2018).
Mécanisme D'action
Target of Action
The compound belongs to the class of triazoles, which are known to interact with various enzymes and receptors. For instance, some triazoles are known to inhibit the cytochrome P450 enzymes, particularly in fungi, making them effective antifungal agents .
Mode of Action
Triazoles typically work by binding to the active site of their target enzyme or receptor, thereby inhibiting its function. The presence of the difluorophenyl group might enhance the compound’s binding affinity due to its electron-withdrawing nature .
Biochemical Pathways
Depending on the specific target of the compound, it could affect various biochemical pathways. For instance, if it targets cytochrome P450 enzymes, it could impact the synthesis of ergosterol, a key component of fungal cell membranes .
Pharmacokinetics
The ADME properties of the compound would depend on various factors, including its chemical structure and the route of administration. Triazoles are generally well-absorbed orally and are metabolized in the liver .
Result of Action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. If it acts as an enzyme inhibitor, it could lead to the disruption of the cellular processes that depend on that enzyme .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by exposure to light or high temperatures .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(3,5-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways, which can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enzyme activity. At higher doses, it can cause toxic or adverse effects, including disruption of cellular functions and potential toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
1-(3,5-difluorophenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c1-5-9(10(16)17)13-14-15(5)8-3-6(11)2-7(12)4-8/h2-4H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXOWFGDANGULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B1417224.png)
![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1417225.png)
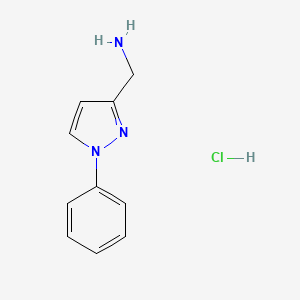
![N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1417230.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417232.png)
![2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1417236.png)
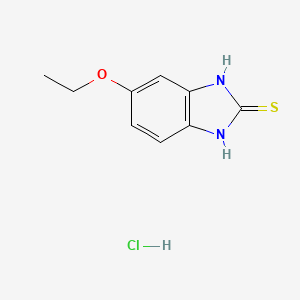

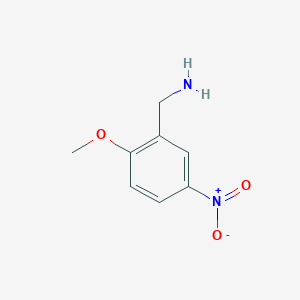
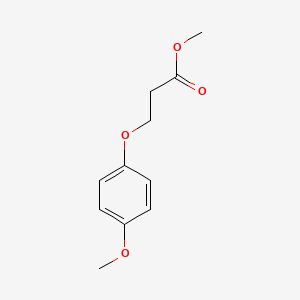
amine](/img/structure/B1417242.png)